![molecular formula C11H10ClN3O2S B2795134 6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride CAS No. 1706459-07-5](/img/structure/B2795134.png)
6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride is a complex organic compound that contains an imidazole ring, a thiazole ring, and a pyridine ring . It is part of the imidazo[2,1-b][1,3]thiazole class of compounds, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the condensation of imidazole-2-thiones with 3-aryl-2-propenoyl chlorides in pyridine . The yield of the reaction is around 62%, and the melting point of the product is between 231-233 °C .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using 1H-NMR and 13C-NMR spectroscopy. The 1H-NMR spectrum shows signals for the imidazole and thiazole hydrogens, as well as the aromatic hydrogens of the pyridine ring . The 13C-NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The condensation reaction mentioned earlier is a key step in the formation of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 231-233 °C . It is also soluble in polar solvents like DMSO .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Imidazo[2,1-b]thiazines, which are part of the compound , are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They represent a significant number of bioactive substances and have been used in the synthesis of various compounds .
Inhibitor of Trypanosoma Brucei
One of the bioactive substances derived from imidazo[2,1-b]thiazines has been found to inhibit Trypanosoma brucei 427, a parasite that causes African sleeping sickness . This substance has good metabolic stability and excellent cell permeability .
Inhibitor of Factor IXa
Another derivative of imidazo[2,1-b]thiazines, benzimidazo-[2,1-b]thiazine, has been identified as an inhibitor of factor IXa . Factor IXa is a coagulation factor that plays a crucial role in blood clotting.
Antituberculosis Activity
Fluorine-containing derivatives of imidazo[2,1-b]thiazines have shown antituberculosis activity against Mycobacterium tuberculosis H37Rv . This suggests potential use in the development of new antituberculosis drugs .
Antagonists of Orphan Receptors GPR18 and GPR55
Some derivatives of imidazo[2,1-b]thiazines have been found to be antagonists of orphan receptors GPR18 and GPR55 . These receptors are associated with G-protein and interact with some ligands of cannabinoid receptors .
Electroluminescent Materials for OLED Devices
In the past few years, imidazo-[2,1-b]thiazine derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices .
Anticancer Activity
Some imidazo[2,1-b]thiazole derivatives have shown promising inhibitory activity over most of the cancer cell lines . For instance, one derivative exhibited remarkable effects against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .
Antimycobacterial Agents
Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been designed and synthesized as potential antimycobacterial agents . Some of these compounds showed submicromolar inhibitory activity against various tumor cell lines .
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities. Given the diverse activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives , this compound could potentially be a valuable target for drug development. Additionally, new synthetic methods for its preparation could also be explored .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities . For instance, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to different biological effects . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities, among others .
properties
IUPAC Name |
6-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S.ClH/c15-10(16)8-3-1-2-7(13-8)9-6-12-11-14(9)4-5-17-11;/h1-3,6H,4-5H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJANBSMBKDRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(N21)C3=NC(=CC=C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.